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Compound of Interest

Compound Name: 2,3-Dimethylbutanenitrile

Cat. No.: B105105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2,3-dimethylbutanenitrile (C₆H₁₁N). In the absence of publicly available experimental

spectra, this document compiles predicted values and data from analogous compounds to offer

a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics. This guide is intended to support researchers in the

identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 2,3-dimethylbutanenitrile.

These predictions are based on established principles of spectroscopy and data from

structurally similar molecules.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃,
Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.5 - 2.8 Quartet 1H CH-CN

~1.8 - 2.1 Multiplet 1H CH-(CH₃)₂

~1.2 - 1.4 Doublet 3H CH₃-CH(CN)

~1.0 - 1.2 Doublet 6H (CH₃)₂-CH

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm) Carbon Type

~120 - 125 CN

~40 - 45 CH-CN

~30 - 35 CH-(CH₃)₂

~18 - 22 CH₃-CH(CN)

~15 - 20 (CH₃)₂-CH

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

~2240 - 2260 C≡N stretch Medium Nitrile

~2870 - 2960 C-H stretch Strong Alkyl (CH, CH₃)

~1465 C-H bend Medium Alkyl (CH₂)

~1370 C-H bend Medium Alkyl (CH₃)

Table 4: Predicted Mass Spectrometry (MS) Data
(Electron Ionization)
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m/z Interpretation

97 Molecular Ion [M]⁺

82 [M - CH₃]⁺

68 [M - C₂H₅]⁺

54 [M - C₃H₇]⁺

43 [C₃H₇]⁺ (Isopropyl cation) - Likely Base Peak

41 [C₃H₅]⁺

Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data outlined above.

These protocols can be adapted for 2,3-dimethylbutanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2,3-dimethylbutanenitrile (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is

prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) and transferred to an

NMR tube.[1] The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz). For

¹H NMR, the spectral width is typically 0-12 ppm, and for ¹³C NMR, it is 0-220 ppm. Chemical

shifts are referenced to tetramethylsilane (TMS) as an internal standard (0 ppm). Data

processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
The IR spectrum of liquid 2,3-dimethylbutanenitrile can be obtained by placing a drop of the

neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[2] The

sample is then placed in the IR spectrometer. Alternatively, a solution can be prepared using an

IR-transparent solvent like carbon tetrachloride (CCl₄).[3] The spectrum is typically recorded

from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
For electron ionization mass spectrometry (EI-MS), a small amount of the volatile liquid sample

is introduced into the ion source of the mass spectrometer, where it is vaporized and
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bombarded with a high-energy electron beam (typically 70 eV).[4] The resulting positively

charged molecular ions and fragment ions are accelerated and separated by a mass analyzer

based on their mass-to-charge ratio (m/z).[4][5] The detector records the abundance of each

ion, generating a mass spectrum.[5]

Visualizations
The following diagrams illustrate key structural and logical relationships for the spectroscopic

analysis of 2,3-dimethylbutanenitrile.

Caption: Molecular structure of 2,3-Dimethylbutanenitrile.
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Caption: Predicted major fragmentation pathway of 2,3-Dimethylbutanenitrile in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.05%3A_The_Mass_Spectra_of_Elements/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry
https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.05%3A_The_Mass_Spectra_of_Elements/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www.benchchem.com/product/b105105?utm_src=pdf-body
https://www.benchchem.com/product/b105105?utm_src=pdf-body
https://www.benchchem.com/product/b105105?utm_src=pdf-body-img
https://www.benchchem.com/product/b105105?utm_src=pdf-body
https://www.benchchem.com/product/b105105?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

2. webassign.net [webassign.net]

3. Infrared Spectroscopy [www2.chemistry.msu.edu]

4. chem.libretexts.org [chem.libretexts.org]

5. Mass Spectrometry [www2.chemistry.msu.edu]

To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dimethylbutanenitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105105#2-3-dimethylbutanenitrile-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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